molecular formula C15H14O2 B030599 1-(4-Methoxyphenyl)-2-phenylethanone CAS No. 1023-17-2

1-(4-Methoxyphenyl)-2-phenylethanone

Cat. No.: B030599
CAS No.: 1023-17-2
M. Wt: 226.27 g/mol
InChI Key: PLALKSRAHVYFOH-UHFFFAOYSA-N
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Description

1-(4-Methoxyphenyl)-2-phenylethanone, also known as p-methoxybenzophenone, is an organic compound with the molecular formula C15H14O2. It is a ketone that features a methoxy group attached to a phenyl ring, which is further connected to another phenyl ring through an ethanone linkage. This compound is of significant interest in organic chemistry due to its versatile reactivity and applications in various fields.

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-(4-Methoxyphenyl)-2-phenylethanone can be synthesized through several methods, including:

Industrial Production Methods: Industrial production of this compound often employs the Friedel-Crafts acylation method due to its scalability and efficiency. The reaction is conducted in large reactors with precise control over temperature and reaction time to ensure high yield and purity of the product .

Chemical Reactions Analysis

Types of Reactions: 1-(4-Methoxyphenyl)-2-phenylethanone undergoes various chemical reactions, including:

Common Reagents and Conditions:

    Oxidation: Potassium permanganate (KMnO4) in acidic or basic medium.

    Reduction: Sodium borohydride (NaBH4) in methanol or ethanol; lithium aluminum hydride (LiAlH4) in dry ether.

    Substitution: Nucleophiles such as halides or amines in the presence of a suitable catalyst.

Major Products Formed:

    Oxidation: Corresponding carboxylic acids.

    Reduction: Secondary alcohols.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Mechanism of Action

The mechanism of action of 1-(4-Methoxyphenyl)-2-phenylethanone involves its interaction with specific molecular targets and pathways:

Comparison with Similar Compounds

1-(4-Methoxyphenyl)-2-phenylethanone can be compared with other similar compounds to highlight its uniqueness:

Properties

IUPAC Name

1-(4-methoxyphenyl)-2-phenylethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H14O2/c1-17-14-9-7-13(8-10-14)15(16)11-12-5-3-2-4-6-12/h2-10H,11H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PLALKSRAHVYFOH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)C(=O)CC2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H14O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80907346
Record name 1-(4-Methoxyphenyl)-2-phenylethan-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80907346
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

226.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1023-17-2
Record name 1023-17-2
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=26658
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 1-(4-Methoxyphenyl)-2-phenylethan-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80907346
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

To 10.8 g (0.10 mole) methoxybenzene and 13.9 g. (0.09 mole) phenylacetyl chloride in 1.0 1. methylene chloride there are added, by small amounts, 13.3 g. (0.10 mole) aluminium chloride at room temperature and with strong agitation. The reaction mixture is agitated for a further 2 hours and then is poured onto ice and 50 ml. hydrochloric acid are added. After separation of the organic phase, the aqueous solution is shaken out twice with 500 ml. methylene chloride each time, the combined organic phases are washed with water and the solvent is removed in vacuo. The smeary residue is freed of the volatile components by steam distillation and the remaining solid is crystallized from ethanol after filtration and washing with water. Obtained are colorless crystals having a melting point of 75° C.; Rf 0.7 [CHCl3 /CH3OH (9/1)]; yield: 18.3 g. (90%).
Quantity
10.8 g
Type
reactant
Reaction Step One
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0.09 mol
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reactant
Reaction Step Two
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0.1 mol
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reactant
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0 (± 1) mol
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reactant
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0 (± 1) mol
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Synthesis routes and methods II

Procedure details

A mixture of methanesulfonic acid (100 g) and P2O5 (10 g) was stirred at 50°-60° C. until solution was complete, then cooled to room temperature. To this was added phenylacetic acid (2.0 g) and anisole (4.00 g). The mixture was stirred at 50°-60° C. for 90 minutes, cooled to room temperature and poured into ice water (1.2 L). The solution was made basic by gradual addition of solid sodium bicarbonate, then extracted into ethyl acetate (800 mL). The ethyl acetate was dried over magnesium sulfate and evaporated to give 3.88 grams of crude product. This crude product was chromatographed on silica gel eluting with 2% ethyl acetate in hexane, to obtain 2.92 grams of 1-(4-methoxyphenyl)-2-phenylethanone.
Quantity
100 g
Type
reactant
Reaction Step One
Name
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10 g
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reactant
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2 g
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reactant
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4 g
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reactant
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[Compound]
Name
ice water
Quantity
1.2 L
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reactant
Reaction Step Three
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0 (± 1) mol
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reactant
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Synthesis routes and methods III

Procedure details

Phenylacetyl chloride (30.9 g, 0.2 mol) in CH2Cl2 (100 ml) was added dropwise to a solution of AlCl3 (32 g, 0.24 mol) and anisole (21.6 g, 0.2 mol) in CH2Cl2 (400 ml) at room temperature. The reaction was complete (by TLC) after 4 hours and was poured over an ice; 10% HCl slurry. The organic layer was washed with H2O and brine, dried over MgSO4, and the solvent was removed under reduced pressure. The crude solid was chromatographed SiO2 (1500 g), eluting with toluene to afford 11 (20.2 g, 63.7%, para isomer), m.p. 74°-75.5° C.
Quantity
30.9 g
Type
reactant
Reaction Step One
Name
Quantity
32 g
Type
reactant
Reaction Step One
Quantity
21.6 g
Type
reactant
Reaction Step One
Quantity
100 mL
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solvent
Reaction Step One
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400 mL
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solvent
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Name
ice
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reactant
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reactant
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Yield
63.7%

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